molecular formula C7H8F3N3O B3310089 (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine CAS No. 944903-58-6

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine

Cat. No. B3310089
M. Wt: 207.15 g/mol
InChI Key: MXUXTZJEKWMVKK-UHFFFAOYSA-N
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Description

“(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine” is a chemical compound . It has been mentioned in patents related to the development of small molecule potentiators to potassium channels . These compounds are being researched for the treatment of neurological diseases caused by changes in motor neuron excitability .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of benzimidazole derivatives associated with the pyridine framework were synthesized by varying the functional group at the N-terminal of the benzimidazole by different L-amino acids . A similar process might be applicable to the synthesis of “(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine”.


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction analyses . The unit cells of these compounds have monoclinic P 2 1 / c symmetry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For example, a mixture of 2,4-dichloro-5-nitropyrimidine, sodium hydroxide, and 2,2,2-trifluoroethanol in THF was stirred at 22 °C for 12 h. Then, 10% palladium on carbon was added and the reaction mixture was stirred under H2 (1 atm) at 22 °C for 6 h .

properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)4-14-6-1-2-12-5(3-11)13-6/h1-2H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXTZJEKWMVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine

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